

Application Note: LC-MS/MS Quantification of Carnidazole-d3 in Animal Plasma

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Compound Focus: Carnidazole-d3

Cat. No.: S12836635

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Introduction and Background

Carnidazole is a veterinary nitroimidazole drug used primarily in poultry, cattle, and pigs [1]. Monitoring its concentration in animal plasma is crucial for pharmacokinetic studies, residue depletion trials, and ensuring food safety. The use of a stable isotope-labeled internal standard like **Carnidazole-d3** (where three hydrogen atoms are replaced by deuterium) is considered best practice in bioanalysis. It corrects for analyte loss during sample preparation and mitigates matrix effects during mass spectrometry, thereby significantly improving the accuracy, precision, and reliability of the quantitative results.

This application note outlines a detailed, validated protocol for the determination and confirmation of **Carnidazole-d3** in animal plasma using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The method is adapted from a robust procedure developed for 10 nitroimidazoles [2] [3], ensuring high sensitivity and selectivity.

Experimental Protocol

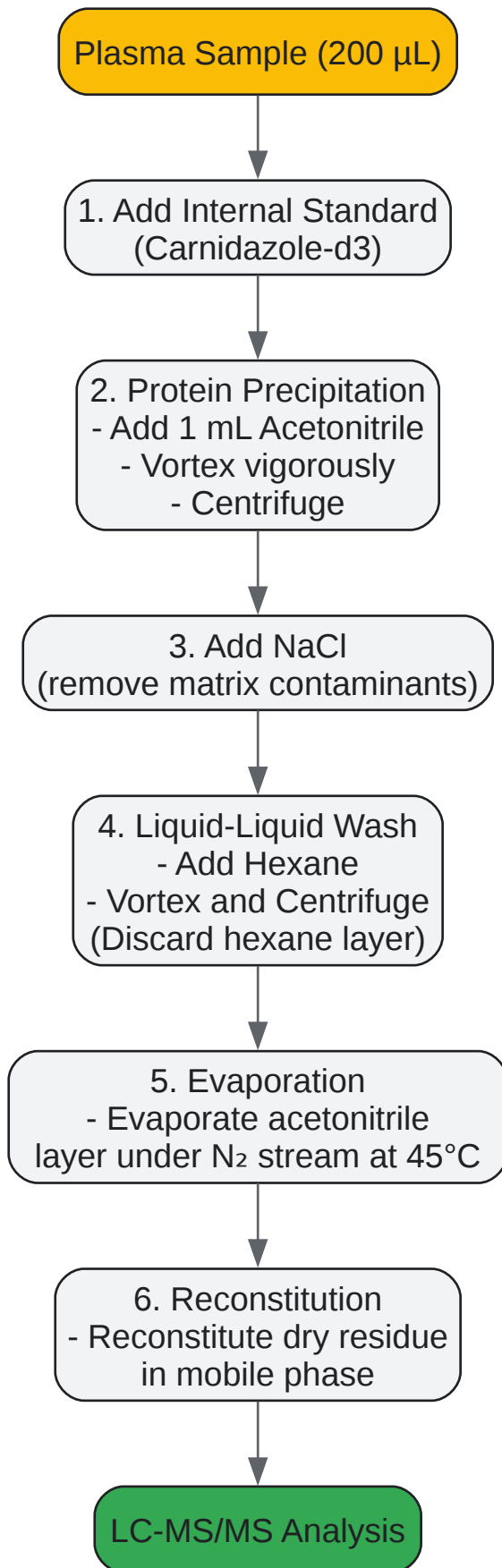
Materials and Reagents

- **Analytical Standard:** Carnidazole-d3 (as neat solid) [1].
- **Solvents:** HPLC or LC-MS grade Acetonitrile, Methanol, Hexane, and water.

- **Chemicals:** Sodium Chloride (NaCl).
- **Plasma:** Control animal plasma (bovine, avian, ovine, porcine, or equine).
- **Equipment:** LC-MS/MS system, analytical balance, centrifuge, vortex mixer, nitrogen evaporator.

Sample Preparation Workflow

The sample preparation is designed for rapid processing with high recovery, utilizing protein precipitation and a hexane wash to remove lipid contaminants [2] [3]. The following diagram illustrates the complete workflow:



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Detailed Preparation Steps:

- **Internal Standard Spiking:** Spike an appropriate volume of **Carnidazole-d3** working solution into 200 μL of animal plasma [2].
- **Protein Precipitation:** Add 1 mL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute and centrifuge at $\geq 10,000 \times g$ for 10 minutes [2] [3].
- **Salt Addition:** Transfer the supernatant (acetonitrile layer) to a new tube and add a small amount of NaCl (e.g., 0.1-0.2 g) to help partition remaining aqueous matrix contaminants [2].
- **Hexane Wash (Clean-up):** Add 1-2 mL of hexane to the acetonitrile extract. Vortex for 1-2 minutes and centrifuge to separate the layers. Carefully discard the upper hexane layer, which contains non-polar interferences [2] [3].
- **Evaporation:** Transfer the cleaned acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 45°C [2].
- **Reconstitution:** Reconstitute the dry residue in 100-200 μL of the initial LC mobile phase (e.g., a methanol/water or acetonitrile/water mixture). Vortex to dissolve and transfer to an LC vial for analysis [2].

Liquid Chromatography (LC) Conditions

The goal of chromatography is to separate **Carnidazole-d3** from its non-deuterated form and other potential matrix components.

- **Column:** C18 or F5 column (e.g., 50 mm x 2.1 mm, 1.7-2.6 μm) [2] [4].
- **Mobile Phase:** Methanol/Water or Acetonitrile/Water, with 0.1% Formic Acid.
- **Flow Rate:** 0.35 - 0.5 mL/min [2] [4].
- **Injection Volume:** 5 - 10 μL .
- **Gradient:**
 - Time 0 min: 20% Methanol, 80% Water
 - Time 2-3 min: Ramp to 95% Methanol
 - Time 4-5 min: Hold at 95% Methanol
 - Time 5.1 min: Re-equilibrate to 20% Methanol.

Mass Spectrometry (MS) Conditions

Detection is performed using triple-quadrupole MS in Multiple Reaction Monitoring (MRM) mode for high specificity.

- **Ionization:** Electrospray Ionization (ESI), positive mode [4].
- **Ion Source Parameters:**
 - Interface Temperature: 350 °C [4]
 - Desolvation Line (DL) Temperature: 250 °C [4]
 - Nebulizing Gas Flow: 2-3 L/min [4]
 - Drying Gas Flow: 15 L/min [4]
- **MRM Transitions:**
 - *Note: The exact m/z for **Carnidazole-d3** must be determined experimentally. The following is an example based on its structure.*
 - **Quantifier:** [M+H]⁺ → Product Ion (e.g., 274.1 → 128.1)
 - **Qualifier:** [M+H]⁺ → Product Ion (e.g., 274.1 → 55.1)

Method Validation Summary

The original method for 10 nitroimidazoles was validated according to Commission Decision 2002/657/EC [2]. The table below summarizes the expected performance for **Carnidazole-d3** based on this validated method.

Table 1: Summary of Validation Parameters for Nitroimidazoles in Animal Plasma (adapted from [2] [3])

Parameter	Result / Target	Experimental Details
Detection Capability	CC β : 0.8 - 2.6 ng/mL	For a recommended level of 3 ng/mL [2].
Precision	Inter-assay CV: 4.9% - 15.2%	Calculated from 18 plasma samples fortified at 3, 4.5, and 6 ng/mL over 3 days [2].
Accuracy	101% - 108%	Recovery rate at three fortification levels [2].
Specificity	No interference confirmed	Based on MRM detection with 4 identification points [3].

Parameter	Result / Target	Experimental Details
Linearity	$R^2 > 0.99$	Calibration curve across the expected concentration range (e.g., 1-50 ng/mL).
Extraction Recovery	~50% - 73%	Absolute recovery for nitroimidazoles without an internal standard [3].

Data Analysis and Troubleshooting

- **Calibration:** Prepare a calibration curve using blank plasma fortified with known concentrations of Carnidazole and a fixed amount of **Carnidazole-d3**. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.
- **Quantification:** The concentration of Carnidazole in unknown samples is calculated from the calibration curve using the area ratio.
- **Confirmation:** The identity of Carnidazole is confirmed by the retention time matching that of the standard and the ratio of the two MRM transitions being within permitted limits [3].

Conclusion

This application note provides a reliable and sensitive LC-MS/MS protocol for the quantification of **Carnidazole-d3** in animal plasma. The use of a deuterated internal standard and a streamlined sample preparation workflow ensures the method is robust, precise, and suitable for high-throughput analysis in veterinary drug development and residue monitoring programs.

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